molecular formula C17H14INO4S B14273076 1H-Indole-2-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester CAS No. 153827-71-5

1H-Indole-2-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester

Cat. No.: B14273076
CAS No.: 153827-71-5
M. Wt: 455.3 g/mol
InChI Key: XGZMLOLDNRXPKC-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is characterized by the presence of an indole core, an iodine atom, a phenylsulfonyl group, and an ethyl ester moiety

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester typically involves multiple steps. One common synthetic route starts with the iodination of 1H-indole-2-carboxylic acid, followed by the introduction of the phenylsulfonyl group. The final step involves esterification to form the ethyl ester. Reaction conditions often include the use of reagents such as iodine, phenylsulfonyl chloride, and ethanol, under controlled temperature and pH conditions .

Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions vary depending on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.

    Biology: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound may be used in studies exploring these effects.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The phenylsulfonyl group may enhance binding affinity to these targets, while the indole core can participate in various biochemical pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

  • 1H-Indole-2-carboxylic acid, 3-bromo-1-(phenylsulfonyl)-, ethyl ester
  • 1H-Indole-2-carboxylic acid, 3-chloro-1-(phenylsulfonyl)-, ethyl ester
  • 1H-Indole-2-carboxylic acid, 3-fluoro-1-(phenylsulfonyl)-, ethyl ester

Compared to these analogs, 1H-Indole-2-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester may exhibit different reactivity and biological activity due to the presence of the iodine atom, which can influence electronic properties and steric effects .

Properties

CAS No.

153827-71-5

Molecular Formula

C17H14INO4S

Molecular Weight

455.3 g/mol

IUPAC Name

ethyl 1-(benzenesulfonyl)-3-iodoindole-2-carboxylate

InChI

InChI=1S/C17H14INO4S/c1-2-23-17(20)16-15(18)13-10-6-7-11-14(13)19(16)24(21,22)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

XGZMLOLDNRXPKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)I

Origin of Product

United States

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